An In-depth Technical Guide to 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibitor Discovery
An In-depth Technical Guide to 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Kinase Inhibitor Discovery
Foreword: The Strategic Value of the 7-Azaindole Core
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that are exceptionally adept at interacting with biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one such "privileged scaffold." Its structural resemblance to purine has rendered it a highly successful mimic of the adenine core of ATP, making it a cornerstone in the design of competitive kinase inhibitors.[1][2] This guide focuses on a particularly significant derivative: 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The strategic placement of the chloro and methoxy substituents on this core structure provides medicinal chemists with a nuanced tool to modulate potency, selectivity, and pharmacokinetic properties, thereby offering a distinct advantage in the development of targeted therapies for a range of human diseases.
Physicochemical Properties and Structural Attributes
A thorough understanding of the fundamental physicochemical properties of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is paramount for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | [3] |
| Molecular Weight | 182.61 g/mol | [3] |
| CAS Number | 1020056-69-2 | [3] |
| Appearance | Solid (form) | [3] |
| InChI Key | WMZGULOGDLMSBF-UHFFFAOYSA-N | [3] |
| SMILES | COc1c(Cl)cnc2[nH]ccc12 | [3] |
The presence of the pyrrolo[2,3-b]pyridine core, a fused bicyclic aromatic system, imparts a degree of rigidity to the molecule. The chloro substituent at the 5-position and the methoxy group at the 4-position are key modulators of the electronic and steric properties of the pyridine ring, which in turn influences the molecule's interactions with target proteins.
Synthesis Strategies: A Focus on the 7-Azaindole Core
While a specific, detailed, and publicly available synthesis protocol for 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is not readily found in the surveyed literature, its synthesis can be approached through established methodologies for constructing substituted 7-azaindoles. A plausible retrospective analysis suggests a multi-step sequence starting from a suitably substituted pyridine precursor.
A general and widely adopted strategy for the synthesis of the 7-azaindole scaffold involves the Fischer indole synthesis or variations thereof.[4] More contemporary and versatile methods often employ transition-metal-catalyzed cross-coupling reactions.[3][5]
A potential synthetic route could be envisioned as follows:
Caption: A generalized, hypothetical synthetic workflow for 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
It is important to note that the precise sequence of introducing the chloro and methoxy groups would be a critical consideration in any synthetic endeavor, as their directing effects could influence the regioselectivity of subsequent reactions. Patents are a likely source for detailed synthetic procedures for such specialized intermediates.[6][7][8]
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted):
-
Pyrrole NH: A broad singlet is expected in the downfield region (δ 10-12 ppm).
-
Aromatic Protons: The protons on the pyrrole and pyridine rings will likely appear in the aromatic region (δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.
-
Methoxy Protons: A sharp singlet corresponding to the three methoxy protons is anticipated around δ 3.8-4.0 ppm.
¹³C NMR (Predicted):
-
The spectrum will exhibit eight distinct carbon signals corresponding to the molecular formula C₈H₇ClN₂O.
-
The carbons of the aromatic rings will resonate in the typical downfield region (δ 100-160 ppm).
-
The methoxy carbon will appear as a singlet in the upfield region (δ 55-60 ppm).
For definitive structural confirmation, a comprehensive suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, would be essential.
Chemical Reactivity and Functionalization
The reactivity of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is dictated by the electronic properties of the 7-azaindole core and the influence of its substituents. The pyrrole ring is generally more electron-rich than the pyridine ring, making it susceptible to electrophilic substitution. However, the pyridine nitrogen also imparts unique reactivity.
The true synthetic utility of this scaffold lies in its amenability to a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at various positions of the bicyclic core, enabling the exploration of a vast chemical space in drug discovery programs.
Caption: Versatility of the 7-azaindole core in various cross-coupling reactions.
Key Reaction Types:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to introduce aryl or heteroaryl moieties, often at the C2 or C3 positions of the pyrrole ring, by coupling with boronic acids or esters.[9]
-
Sonogashira Coupling: Enables the formation of carbon-carbon bonds between the azaindole core and terminal alkynes, providing access to a diverse range of functionalized derivatives.[3][5]
-
Heck Coupling: Facilitates the introduction of alkenyl groups, further expanding the structural diversity of accessible compounds.
-
Buchwald-Hartwig Amination: A powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at halogenated positions of the pyridine ring.[10]
The chloro and methoxy groups on the pyridine ring of the title compound will influence the regioselectivity and efficiency of these reactions. For instance, the chloro group can serve as a handle for nucleophilic aromatic substitution or as a site for cross-coupling reactions.
Central Role in Kinase Inhibitor Drug Discovery
The 7-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the interaction of the adenine N7 with the kinase hinge region.
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine, in particular, has been incorporated into inhibitors targeting a variety of kinases implicated in cancer and other diseases.
Notable Kinase Targets:
-
Colony-Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole scaffold is a key component of inhibitors targeting CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages.[9]
-
Fibroblast Growth Factor Receptor (FGFR): Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFRs, which are often dysregulated in various cancers.[6]
-
Met Proto-Oncogene, Receptor Tyrosine Kinase (Met): The pyrrolopyridine core has been utilized in the development of inhibitors of Met kinase, a key driver of tumorigenesis and metastasis.[11][12]
-
Janus Kinases (JAKs): The structural similarity of the pyrrolo[2,3-d]pyrimidine (a related scaffold) to adenine has been exploited in the design of potent and selective JAK inhibitors.[13]
Structure-Activity Relationship (SAR) Insights:
The 5-chloro and 4-methoxy substituents play a crucial role in fine-tuning the biological activity of these inhibitors.
-
The 5-Chloro Group: The presence of a chlorine atom at the 5-position can enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket in the kinase active site. It can also improve metabolic stability and cell permeability.
-
The 4-Methoxy Group: The methoxy group, with its ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the aromatic system, can significantly impact inhibitor potency and selectivity.[14] Its presence can also modulate the solubility and metabolic profile of the compound.
The interplay between these two substituents allows for a nuanced optimization of the inhibitor's properties, highlighting the value of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a building block in medicinal chemistry.
Experimental Protocols: Representative Cross-Coupling Reaction
While a specific protocol for the derivatization of 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is not available, a general procedure for a Suzuki-Miyaura cross-coupling reaction on a related 7-azaindole scaffold is presented below to illustrate the experimental workflow.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a solution of the halo-7-azaindole (1.0 equiv) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is added the corresponding boronic acid or ester (1.2-1.5 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.10 equiv) is added to the reaction mixture under the inert atmosphere.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a strategically important building block in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its 7-azaindole core provides a proven scaffold for ATP-competitive inhibition, while the 5-chloro and 4-methoxy substituents offer valuable handles for modulating potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space around this privileged core, facilitated by a rich portfolio of cross-coupling reactions, holds significant promise for the discovery of next-generation targeted therapies. Further elucidation of its synthesis and reactivity will undoubtedly accelerate its application in the ongoing quest for novel and effective treatments for cancer and other debilitating diseases.
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